Tris(4-methylphenyl)phosphine Oxide
Overview
Description
Tris(4-methylphenyl)phosphine oxide is a triarylphosphine oxide derivative, a class of compounds known for their utility in various chemical reactions and applications. These compounds typically consist of a phosphorus atom bonded to three aromatic rings, in this case, 4-methylphenyl groups, and an oxygen atom. They are of interest due to their potential as ligands in coordination chemistry, their role in catalysis, and their use in organic synthesis.
Synthesis Analysis
The synthesis of triarylphosphine oxides can be achieved through various methods. One approach involves the co-oxidation of triarylphosphines, as seen in the study of the photochemical co-oxidation of sulfides and phosphines with tris(p-bromophenyl)amine, where an electron transfer between the photogenerated "Magic Blue" and phosphine leads to the formation of triarylphosphine oxides . Another method is the nucleophile mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite, which can be extended to diphosphines . Additionally, tris-chloromethyl-phosphine oxide can be obtained by chlorination of (HOCH2)3PO with PCl5 or by oxidation of chloromethylphosphine oxides .
Molecular Structure Analysis
The molecular structure of triarylphosphine oxides is characterized by the central phosphorus atom bonded to three aromatic rings and an oxygen atom. The presence of substituents on the aromatic rings, such as methyl groups, can influence the electronic properties of the molecule. For instance, methoxy groups have been shown to slightly lower the first oxidation potential and contribute to a blue-shift of UV-Vis absorption in tris(2,6-diisopropyl-4-methoxyphenyl)phosphine .
Chemical Reactions Analysis
Triarylphosphine oxides participate in various chemical reactions. They can act as colorimetric reagents for the determination of metal ions, such as ferric iron, where tris(o-hydroxyphenyl)phosphine oxide forms a stable complex that obeys Beer's law over a wide concentration range . They are also involved in the synthesis of luminescent CuI thiocyanate complexes, where tris(2-pyridyl)phosphine oxide reacts with CuSCN to form a variety of luminescent complexes . Furthermore, tris[(5-chloro-2-thienyl)methyl]phosphine oxide can undergo the Wittig-Homer reaction, leading to the formation of various organic products .
Physical and Chemical Properties Analysis
The physical and chemical properties of triarylphosphine oxides are influenced by their molecular structure and substituents. These compounds often exhibit high absorption capacity and can form crystalline salts with amines, alkali, and alkaline earth metals . They are also known for their chelating ability and can serve as excellent ligands in coordination chemistry. The introduction of certain substituents can improve the stability and charge transport properties of materials, as seen in the case of tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide, which was used to enhance mobility and restrict traps in photovoltaic interlayers .
Scientific Research Applications
Colorimetric Reagent for Ferric Iron Determination
Tris(4-methylphenyl)phosphine oxide derivatives are utilized in colorimetric assays. Specifically, Tris(o-hydroxyphenyl)phosphine oxide has been introduced as a novel colorimetric reagent for determining ferric iron in solutions containing nitric acid. This compound forms a stable color complex with ferric iron, following Beer's law over a wide concentration range (Holdoway & Willans, 1958).
Conformational Analysis
Tris(4-methylphenyl)phosphine and its derivatives, including the oxide form, have been subjected to conformational analysis. This analysis was conducted using the dipole moment method and DFT quantum chemical calculations, revealing that these compounds exist in solution as a single symmetrical conformer (Kuznetsova et al., 2020).
Molecular and Crystal Structures
The molecular and crystal structures of various phosphine oxides, including tris(3-methylphenyl)phosphine oxide, have been determined using X-ray diffraction. These studies provide insights into the geometrical structures of these compounds, which are important for understanding their chemical behavior and potential applications (Sterkhova et al., 2019).
Synthesis of Phosphine Oxides from Methylstyrenes
Research has been conducted on the reaction of methylstyrenes with red phosphorus to produce tertiary phosphine oxides, including tris(4-methylphenyl)phosphine oxide. This synthesis process is significant for the preparation of various phosphine oxide compounds (Artem’ev et al., 2015).
Conjugated Microporous Polymers for CO2 Capture
Phosphine oxide-based polymers have been synthesized for applications in gas adsorption, particularly for CO2 capture. These polymers demonstrate strong affinity for CO2, indicating their potential utility in environmental and energy applications (Qiao et al., 2015).
Electrolyte Additive for High Voltage Li-ion Batteries
Tris(pentafluorophenyl)phosphine, a derivative of tris(4-methylphenyl)phosphine oxide, has been used as an electrolyte additive in high-voltage lithium-ion batteries. This application underscores the potential of phosphine oxides in improving the performance of energy storage devices (Xu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-bis(4-methylphenyl)phosphoryl-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21OP/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKBYIYIZQARNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229835 | |
Record name | Phosphine oxide, tris(p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-methylphenyl)phosphine Oxide | |
CAS RN |
797-70-6 | |
Record name | Tris(4-methylphenyl)phosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=797-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine oxide, tris(p-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine oxide, tris(p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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